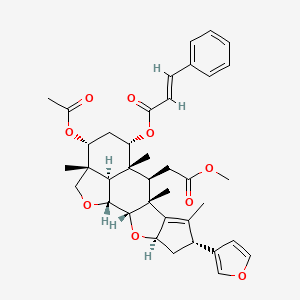
Ohchinin Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ohchinin acetate is a natural limonoid compound isolated from the fruit of Melia azedarach Linn. varjaponica Makino Limonoids are a class of highly oxygenated triterpenoid derivatives known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: Ohchinin acetate can be synthesized through the extraction of limonoids from the fruit of Melia azedarach Linn. var. japonica Makino. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the limonoid compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
- Harvesting the fruit of Melia azedarach Linn. var. japonica Makino.
- Drying and grinding the fruit to a fine powder.
- Extracting the limonoids using organic solvents.
- Purifying the extracted compounds through chromatographic techniques.
化学反応の分析
Types of Reactions: Ohchinin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
科学的研究の応用
Ohchinin acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other limonoid derivatives.
Medicine: Research indicates its potential antiviral properties, particularly against influenza virus.
Industry: this compound is explored for its use in developing natural pesticides and insect repellents.
作用機序
Ohchinin acetate exerts its effects through various molecular targets and pathways:
Inhibition of Protein Synthesis: It inhibits protein synthesis at the level of messenger ribonucleic acid transcription, affecting the replication of certain viruses and the growth of insect cells.
Antiviral Activity: It has been shown to inhibit the replication of influenza virus in mammalian cells, with potency comparable to 2-deoxyuridine.
類似化合物との比較
Ohchinal: Another limonoid isolated from the same plant source.
Azadirachtin: A well-known limonoid with insecticidal properties.
Nimbolide: A limonoid with potential anticancer properties.
Uniqueness of Ohchinin Acetate: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its ability to inhibit protein synthesis and its antiviral properties make it a compound of significant interest in both scientific research and industrial applications .
特性
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWXOCTSBEPC-CUNMOGCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Ohchinin Acetate and what other compounds are found alongside it?
A1: this compound is a limonoid primarily isolated from the fruits of the Melia azedarach tree, specifically the var. japonica Makino variety. [, ] This tree is also known to contain other bioactive compounds such as melianin B, sendanolactone, and surianol in its stem. []
Q2: Are there any studies on the biological activity or potential applications of this compound?
A3: While the provided research highlights the isolation and structural characterization of this compound from Melia azedarach, [, ] there's limited information on its specific biological activities or potential applications. Further research is needed to explore these aspects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

